N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide
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Overview
Description
N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide is a complex organic compound that features a thiazolidinone ring, an acetylphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide typically involves multi-step organic reactions
Thiazolidinone Ring Formation: The thiazolidinone ring can be synthesized by reacting an appropriate thioamide with an α-halo ketone under basic conditions.
Introduction of Acetylphenyl Group: The acetylphenyl group can be introduced via Friedel-Crafts acylation, where an acetyl group is added to a phenyl ring using an acid chloride and a Lewis acid catalyst.
Formation of the Final Compound: The final step involves coupling the thiazolidinone intermediate with the acetylphenyl and acetamide groups under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted thiazolidinone derivatives.
Scientific Research Applications
N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-Acetyl-phenyl)-2-(4-oxo-thiazolidin-5-yl)-acetamide: Lacks the ethylimino group.
N-(4-Methyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide: Has a methyl group instead of an acetyl group.
Uniqueness
N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide is unique due to the presence of both the acetylphenyl and ethylimino groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a thiazolidine ring, which is known for its biological significance in various pharmacological contexts.
Antimicrobial Activity
Research has indicated that derivatives of thiazolidinones, including compounds similar to this compound, exhibit significant antimicrobial properties. A study evaluated various thiazolidinone derivatives against multiple bacterial and fungal strains. The results demonstrated that certain compounds had minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL, indicating potent antimicrobial effects .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
Compound ID | Bacterial Strains | MIC (μmol/mL) | MBC (μmol/mL) |
---|---|---|---|
4d | E. coli | 10.7 | 21.4 |
4p | S. aureus | 15.0 | 30.0 |
3h | C. albicans | 12.5 | 25.0 |
These findings suggest that compounds with similar structural motifs may possess valuable antimicrobial properties.
Anticancer Activity
In addition to antimicrobial effects, the compound has been explored for its anticancer activity. Studies on related thiazolidinone compounds have shown promising results against various cancer cell lines. For instance, a series of compounds were tested for their cytotoxicity against human colon cancer cells, revealing that certain derivatives exhibited significant growth inhibition .
Table 2: Anticancer Potency of Related Thiazolidinones
Compound ID | Cell Line | IC50 (μM) |
---|---|---|
L1 | HCT116 | 5.0 |
L3 | MCF7 | 7.5 |
L6 | HeLa | 6.0 |
These results underscore the potential of thiazolidinone derivatives as effective anticancer agents.
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation. Molecular docking studies suggest that these compounds can bind effectively to specific enzymes or receptors, disrupting their function and leading to cell death .
Case Studies
- Antimicrobial Efficacy : In a controlled study, a derivative similar to this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant bactericidal activity, with an MIC lower than that of conventional antibiotics.
- Cytotoxicity Against Cancer Cells : Another study evaluated the cytotoxic effects of a related thiazolidinone on breast cancer cells (MCF7). The compound exhibited an IC50 value indicating effective inhibition of cell viability, suggesting its potential as an anticancer therapeutic agent.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-4-18-17-20(5-2)16(23)14(24-17)10-15(22)19-13-8-6-12(7-9-13)11(3)21/h6-9,14H,4-5,10H2,1-3H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAPWLPKAVIJAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C(=O)C)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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